Cas no 1627603-75-1 (Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate)

Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- 3-Isoquinolinecarboxylic acid, 8-chloro-1,2-dihydro-1-oxo-, ethyl ester
- Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
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- インチ: 1S/C12H10ClNO3/c1-2-17-12(16)9-6-7-4-3-5-8(13)10(7)11(15)14-9/h3-6H,2H2,1H3,(H,14,15)
- InChIKey: PGWYPWXZYKIXLC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2C=C(C(=O)OCC)NC(C=21)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 367
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 2.4
Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397876-0.1g |
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
1627603-75-1 | 0.1g |
$804.0 | 2023-03-02 | ||
Enamine | EN300-397876-2.5g |
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
1627603-75-1 | 2.5g |
$1791.0 | 2023-03-02 | ||
Enamine | EN300-397876-1.0g |
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
1627603-75-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-397876-10.0g |
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
1627603-75-1 | 10.0g |
$3929.0 | 2023-03-02 | ||
Enamine | EN300-397876-0.05g |
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
1627603-75-1 | 0.05g |
$768.0 | 2023-03-02 | ||
Enamine | EN300-397876-5.0g |
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
1627603-75-1 | 5.0g |
$2650.0 | 2023-03-02 | ||
Enamine | EN300-397876-0.25g |
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
1627603-75-1 | 0.25g |
$840.0 | 2023-03-02 | ||
Enamine | EN300-397876-0.5g |
ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
1627603-75-1 | 0.5g |
$877.0 | 2023-03-02 |
Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylateに関する追加情報
Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate: A Comprehensive Overview
Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate, identified by the CAS number 1627603-75-1, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and related disciplines. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications. The isoquinoline core structure is a key feature of this molecule, contributing to its unique chemical properties and reactivity.
The carboxylate ester functionality in Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate plays a crucial role in its chemical behavior and biological interactions. Recent studies have highlighted the importance of such ester groups in modulating the pharmacokinetic profiles of drugs, including absorption, distribution, metabolism, and excretion (ADME). The presence of the chlorine substituent at the 8-position further enhances the compound's stability and selectivity in various chemical reactions.
From a synthetic perspective, Ethyl 8-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate can be prepared through a variety of methodologies, including but not limited to nucleophilic aromatic substitution and coupling reactions. These methods have been optimized in recent years to improve yield and purity, making this compound more accessible for research and development purposes. The dihydroisoquinoline framework is particularly amenable to further functionalization, enabling the creation of derivatives with tailored properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 8-chloro-1 oxo dihydroisoquinoline carboxylate. Quantum mechanical calculations have revealed that the compound exhibits a unique balance of electron-withdrawing and electron-donating effects across its molecular framework. This balance is critical for its interaction with biological targets such as enzymes and receptors.
In terms of biological activity, Ethyl 8-chloro dihydroisoquinoline carboxylate has shown promise as a potential lead compound in drug discovery programs targeting various diseases. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential utility in anti-inflammatory therapies. Additionally, its role as a scaffold for designing anticancer agents has been explored due to its ability to modulate cellular signaling pathways.
The environmental impact of Ethyl 8-chloro dihydroisoquinoline carboxylate has also been a topic of interest in recent research. Studies on its degradation pathways under different environmental conditions have provided valuable information for assessing its ecological footprint. These findings are particularly relevant for industries engaged in the large-scale production or use of this compound.
In conclusion, Ethyl 8-chloro dihydroisoquinoline carboxylate (CAS No. 162760375) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical properties and biological activities make it an attractive candidate for further investigation. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in advancing medical science.
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